N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}glycine
Description
N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}glycine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen-2-one core structure with various functional groups attached, making it a versatile molecule for various applications.
Properties
Molecular Formula |
C17H19NO6 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
2-[[2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxyacetyl]amino]acetic acid |
InChI |
InChI=1S/C17H19NO6/c1-3-4-11-7-16(22)24-13-6-10(2)5-12(17(11)13)23-9-14(19)18-8-15(20)21/h5-7H,3-4,8-9H2,1-2H3,(H,18,19)(H,20,21) |
InChI Key |
XOHGNHLDYNMYHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}glycine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Synthesis of 7-methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate: This intermediate can be synthesized by reacting 7-hydroxy-4-methylcoumarin with propyl bromide in the presence of a base such as potassium carbonate in anhydrous acetone.
Formation of the glycine derivative: The acetate intermediate is then reacted with glycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}glycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}glycine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound, known for its antimicrobial properties.
Warfarin: A well-known anticoagulant that also contains a coumarin core structure.
Dicoumarol: Another anticoagulant with a similar structure.
Uniqueness
N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}glycine is unique due to its specific functional groups and the combination of the chromen-2-one core with glycine
Biological Activity
N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}glycine is a compound belonging to the chromen derivatives, which are recognized for their diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₆O₅ |
| CAS Number | 840514-13-8 |
The biological activity of this compound is attributed to its interaction with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting cholinesterase enzymes, which are critical in the treatment of neurological disorders such as Alzheimer's disease. Studies indicate that similar chromen derivatives exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
- Anticancer Activity : Research indicates that chromen derivatives can induce apoptosis in cancer cells through caspase activation and cell cycle arrest . The compound may disrupt tubulin polymerization, leading to reduced cell proliferation.
- Antimicrobial Properties : The compound exhibits antimicrobial activity by disrupting bacterial cell membranes, a characteristic shared by many chromen derivatives .
Biological Activity Data
A summary of the biological activities observed in studies related to chromen derivatives, including this compound, is presented below:
| Activity Type | Reference | IC50 Values (µM) |
|---|---|---|
| AChE Inhibition | 10.4 - 18.1 | |
| BChE Inhibition | 7.7 - 30.1 | |
| Anticancer Activity | , | Varies by cell line |
| Antimicrobial Activity | Varies by organism |
Case Study 1: Anticancer Effects
In a study evaluating the anticancer properties of various chromen derivatives, it was found that this compound induced significant apoptosis in MCF-7 breast cancer cells. The mechanism involved the activation of caspases and subsequent DNA fragmentation, highlighting its potential as a therapeutic agent against breast cancer .
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of chromen derivatives on neuronal cell lines exposed to oxidative stress. Results indicated that these compounds could reduce cell death and promote survival through antioxidant mechanisms, suggesting their potential application in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
